Rabeprazole Rabeprazole Rabeprazole is an alpha-pyridylmethylsulfinyl benzimidazole and a selective and irreversible proton pump inhibitor with antisecretory property. Rabeprazole enters the parietal cell and accumulates in the acidic secretory canaliculi where the agent is activated by a proton-catalyzed process that results in the formation of a thiophilic sulfonamide or sulfenic acid. The activated rabeprazole forms covalent bonds with the sulfhydryl amino acids cysteine on the extracellular domain of the proton pump (H+/K+ ATPase) at the secretory surface, thereby inhibiting the transport of hydrogen ions, via exchange with potassium ions, into the gastric lumen. Binding to cysteine 813, in particular, is essential for inhibition of gastric acid production.
Rabeprazole is a proton pump inhibitor (PPI) and a potent inhibitor of gastric acidity used in the therapy of gastroesophageal reflux and peptic ulcer disease. Rabeprazole therapy is associated with a low rate of transient and asymptomatic serum aminotransferase elevations and is a rare cause of clinically apparent liver injury.
Rabeprazole, also known as aciphex or pariet, belongs to the class of organic compounds known as sulfinylbenzimidazoles. These are polycyclic aromatic compounds containing a sulfinyl group attached at the position 2 of a benzimidazole moiety. Rabeprazole is a drug which is used for the treatment of acid-reflux disorders (gerd), peptic ulcer disease, h. pylori eradication, and prevention of gastroinetestinal bleeds with nsaid use. Rabeprazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, rabeprazole is primarily located in the membrane (predicted from logP). In humans, rabeprazole is involved in the rabeprazole action pathway and the rabeprazole metabolism pathway.
Brand Name: Vulcanchem
CAS No.: 117976-89-3
VCID: VC0540973
InChI: InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)
SMILES: CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Molecular Formula: C18H21N3O3S
Molecular Weight: 359.4 g/mol

Rabeprazole

CAS No.: 117976-89-3

Inhibitors

VCID: VC0540973

Molecular Formula: C18H21N3O3S

Molecular Weight: 359.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Rabeprazole - 117976-89-3

CAS No. 117976-89-3
Product Name Rabeprazole
Molecular Formula C18H21N3O3S
Molecular Weight 359.4 g/mol
IUPAC Name 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Standard InChI InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)
Standard InChIKey YREYEVIYCVEVJK-UHFFFAOYSA-N
SMILES CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Canonical SMILES CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Appearance Solid powder
Colorform White crystals from CH2Cl2/ethe
Melting Point 99-100 °C (decomposes)
101.7-103.9°C
Physical Description Solid
Description Rabeprazole is an alpha-pyridylmethylsulfinyl benzimidazole and a selective and irreversible proton pump inhibitor with antisecretory property. Rabeprazole enters the parietal cell and accumulates in the acidic secretory canaliculi where the agent is activated by a proton-catalyzed process that results in the formation of a thiophilic sulfonamide or sulfenic acid. The activated rabeprazole forms covalent bonds with the sulfhydryl amino acids cysteine on the extracellular domain of the proton pump (H+/K+ ATPase) at the secretory surface, thereby inhibiting the transport of hydrogen ions, via exchange with potassium ions, into the gastric lumen. Binding to cysteine 813, in particular, is essential for inhibition of gastric acid production.
Rabeprazole is a proton pump inhibitor (PPI) and a potent inhibitor of gastric acidity used in the therapy of gastroesophageal reflux and peptic ulcer disease. Rabeprazole therapy is associated with a low rate of transient and asymptomatic serum aminotransferase elevations and is a rare cause of clinically apparent liver injury.
Rabeprazole, also known as aciphex or pariet, belongs to the class of organic compounds known as sulfinylbenzimidazoles. These are polycyclic aromatic compounds containing a sulfinyl group attached at the position 2 of a benzimidazole moiety. Rabeprazole is a drug which is used for the treatment of acid-reflux disorders (gerd), peptic ulcer disease, h. pylori eradication, and prevention of gastroinetestinal bleeds with nsaid use. Rabeprazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, rabeprazole is primarily located in the membrane (predicted from logP). In humans, rabeprazole is involved in the rabeprazole action pathway and the rabeprazole metabolism pathway.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1H-Benzimidazole, 2-(((4-(3-methoxypropoxy)-3-methyl-2-pyridinyl)methyl)sulfinyl)-, sodium salt
2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylsulfinyl)-1H-benzimidazole
Aciphex
dexrabeprazole
E 3810
E3810
LY 307640
LY-307640
LY307640
Pariet
rabeprazole
rabeprazole sodium
Sodium, Rabeprazole
Vapor Pressure 2.2X10-15 mm Hg at 25 °C /Estimated/
Reference 1: Sue S, Ogushi M, Arima I, Kuwashima H, Nakao S, Naito M, Komatsu K, Kaneko H, Tamura T, Sasaki T, Kondo M, Shibata W, Maeda S. Vonoprazan- vs proton-pump inhibitor-based first-line 7-day triple therapy for clarithromycin-susceptible Helicobacter pylori: A multicenter, prospective, randomized trial. Helicobacter. 2017 Dec 21. doi: 10.1111/hel.12456. [Epub ahead of print] PubMed PMID: 29271026.
2: Rochoy M, Dubois S, Glantenet R, Gautier S, Lambert M. [Gastric acid rebound after a proton pump inhibitor: Narrative review of literature]. Therapie. 2017 Oct 26. pii: S0040-5957(17)30159-2. doi: 10.1016/j.therap.2017.08.005. [Epub ahead of print] French. PubMed PMID: 29195714.
3: Toda R, Shiramoto M, Komai E, Yoshii K, Hirayama M, Kawabata Y. Pharmacokinetics and Pharmacodynamics of Azeloprazole Sodium, a Novel Proton Pump Inhibitor, in Healthy Japanese Volunteers. J Clin Pharmacol. 2017 Nov 28. doi: 10.1002/jcph.1038. [Epub ahead of print] PubMed PMID: 29193126.
4: Kinoshita Y, Kato M, Fujishiro M, Masuyama H, Nakata R, Abe H, Kumagai S, Fukushima Y, Okubo Y, Hojo S, Kusano M. Efficacy and safety of twice-daily rabeprazole maintenance therapy for patients with reflux esophagitis refractory to standard once-daily proton pump inhibitor: the Japan-based EXTEND study. J Gastroenterol. 2017 Nov 29. doi: 10.1007/s00535-017-1417-z. [Epub ahead of print] PubMed PMID: 29188387.
5: Zheng SQ, Hong XD, Chen TS, Luo PF, Xiao SC. [Effects of caspase-1 inhibitor VX765 on cold-restraint stress-induced acute gastric ulcer in mice]. Zhonghua Shao Shang Za Zhi. 2017 Nov 20;33(11):688-693. doi: 10.3760/cma.j.issn.1009-2587.2017.11.006. Chinese. PubMed PMID: 29166711.
6: Iliou K, Malenović A, Loukas YL, Dotsikas Y. Analysis of potential genotoxic impurities in rabeprazole active pharmaceutical ingredient via Liquid Chromatography-tandem Mass Spectrometry, following quality-by-design principles for method development. J Pharm Biomed Anal. 2018 Feb 5;149:410-418. doi: 10.1016/j.jpba.2017.11.037. Epub 2017 Nov 12. PubMed PMID: 29154196.
7: Kahramanoğlu Aksoy E, Pirinçci Sapmaz F, Göktaş Z, Uzman M, Nazlıgül Y. Comparison of Helicobacter pylori Eradication Rates of 2-week Levofloxacin Containing Triple Therapy, Levofloxacin Containing Bismuth Quadruple Therapy and Standard Bismuth Quadruple Therapy as a First-line Regimen. Med Princ Pract. 2017 Nov 3. doi: 10.1159/000484930. [Epub ahead of print] PubMed PMID: 29131124.
8: Giri N, Lam LH, LaBadie RR, Krzyzaniak JF, Jiang H, Hee B, Liang Y, Shaik MN. Evaluation of the effect of new formulation, food, or a proton pump inhibitor on the relative bioavailability of the smoothened inhibitor glasdegib (PF-04449913) in healthy volunteers. Cancer Chemother Pharmacol. 2017 Dec;80(6):1249-1260. doi: 10.1007/s00280-017-3472-9. Epub 2017 Oct 30. PubMed PMID: 29086063.
9: Kamat N, Pai G, Mallayasamy SR, Kamath A, S R. Direct costs for nonsurgical management of Chronic Pancreatitis in a tertiary care teaching hospital. Expert Rev Pharmacoecon Outcomes Res. 2017 Oct 12:1-6. doi: 10.1080/14737167.2018.1386560. [Epub ahead of print] PubMed PMID: 29022830.
10: Graham DY, Tansel A. Interchangeable Use of Proton Pump Inhibitors Based on Relative Potency. Clin Gastroenterol Hepatol. 2017 Sep 28. pii: S1542-3565(17)31168-0. doi: 10.1016/j.cgh.2017.09.033. [Epub ahead of print] PubMed PMID: 28964908.
11: Li MJ, Li Q, Sun M, Liu LQ. Comparative effectiveness and acceptability of the FDA-licensed proton pump inhibitors for erosive esophagitis: A PRISMA-compliant network meta-analysis. Medicine (Baltimore). 2017 Sep;96(39):e8120. doi: 10.1097/MD.0000000000008120. PubMed PMID: 28953640; PubMed Central PMCID: PMC5626283.
12: Hu JL, Yang J, Zhou YB, Li P, Han R, Fang DC. Optimized high-dose amoxicillin-proton-pump inhibitor dual therapies fail to achieve high cure rates in China. Saudi J Gastroenterol. 2017 Sep-Oct;23(5):275-280. doi: 10.4103/sjg.SJG_91_17. PubMed PMID: 28937021; PubMed Central PMCID: PMC5625363.
13: Zhang H, Yang Z, Ni Z, Shi Y. A Meta-Analysis and Systematic Review of the Efficacy of Twice Daily PPIs versus Once Daily for Treatment of Gastroesophageal Reflux Disease. Gastroenterol Res Pract. 2017;2017:9865963. doi: 10.1155/2017/9865963. Epub 2017 Aug 22. Review. PubMed PMID: 28912807; PubMed Central PMCID: PMC5585660.
14: Khashaba PY, Ali HRH, El-Wekil MM. A rapid Fourier transform infrared spectroscopic method for analysis of certain proton pump inhibitors in binary and ternary mixtures. Spectrochim Acta A Mol Biomol Spectrosc. 2018 Feb 5;190:10-14. doi: 10.1016/j.saa.2017.09.003. Epub 2017 Sep 5. PubMed PMID: 28889052.
15: Srinivas NR. Letter: CYP2C19 polymorphisms and exacerbation of rabeprazole's effects on celecoxib-induced small bowel injury. Aliment Pharmacol Ther. 2017 Oct;46(7):706-707. doi: 10.1111/apt.14240. PubMed PMID: 28880446.
16: Nuki Y, Esaki M. Letter: CYP2C19 polymorphisms and exacerbation of rabeprazole's effects on celecoxib-induced small bowel injury-authors' reply. Aliment Pharmacol Ther. 2017 Oct;46(7):708. doi: 10.1111/apt.14264. PubMed PMID: 28880441.
17: Takeuchi T, Takahashi Y, Kawaguchi S, Ota K, Harada S, Kojima Y, Sakamoto H, Kuramoto T, Kojima K, Sanomura M, Hoshimoto M, Higashino T, Itabashi T, Takada K, Sakaguchi M, Tominaga K, Kusano M, Higuchi K. Therapy of GERD and FD overlap with symptoms after usual-dose PPI: acotiamide plus usual-dose PPI vs. double-dose PPI. J Gastroenterol Hepatol. 2017 Sep 1. doi: 10.1111/jgh.13970. [Epub ahead of print] PubMed PMID: 28865098.
18: Hillman L, Yadlapati R, Thuluvath AJ, Berendsen MA, Pandolfino JE. A review of medical therapy for proton pump inhibitor nonresponsive gastroesophageal reflux disease. Dis Esophagus. 2017 Sep 1;30(9):1-15. doi: 10.1093/dote/dox055. PubMed PMID: 28859358.
19: Nagata Y, Nagasaka K, Koyama S, Murase M, Saito M, Yazaki T, Komatsu N, Murase T, Uehara T, Taniuchi N. Successful eradication of Helicobacter pylori with a herbal medicine, goshuyuto (Wu Zhu Yu Tang), plus rabeprazole after failure of triplet therapy with vonoprazan: a report of three cases. J Dig Dis. 2017 Aug 28. doi: 10.1111/1751-2980.12537. [Epub ahead of print] PubMed PMID: 28845910.
20: Kwon S, Lee DH, Kang JB, Kim N, Park YS, Shin CM, Yoon H, Choi YJ. [The Efficacy of Moxifloxacin-containing Triple Therapy after Hybrid Therapy Failure in Helicobacter pylori Eradication]. Korean J Gastroenterol. 2017 Aug 25;70(2):72-80. doi: 10.4166/kjg.2017.70.2.72. Korean. PubMed PMID: 28830132.
PubChem Compound 5029
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator